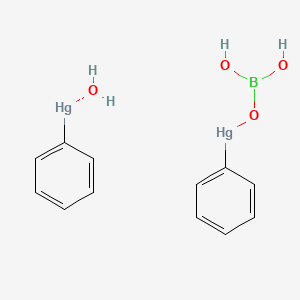Phenylmercuric borate
CAS No.: 8017-88-7
Cat. No.: VC1918886
Molecular Formula: C12H14BHg2O4
Molecular Weight: 634.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 8017-88-7 |
|---|---|
| Molecular Formula | C12H14BHg2O4 |
| Molecular Weight | 634.23 g/mol |
| IUPAC Name | boronooxy(phenyl)mercury;phenylmercury;hydrate |
| Standard InChI | InChI=1S/2C6H5.BH2O3.2Hg.H2O/c2*1-2-4-6-5-3-1;2-1(3)4;;;/h2*1-5H;2-3H;;;1H2/q;;-1;;+1; |
| Standard InChI Key | RPMOSBJJKPDIGA-UHFFFAOYSA-N |
| SMILES | B(O)(O)O[Hg]C1=CC=CC=C1.C1=CC=C(C=C1)[Hg].O |
| Canonical SMILES | B(O)(O)O[Hg]C1=CC=CC=C1.C1=CC=C(C=C1)[Hg].O |
Introduction
Chemical Structure and Properties
Basic Identification
Phenylmercuric borate is an organomercury compound characterized by a phenyl group bonded to mercury, which is also bonded to a borate group. Its structure represents an interesting junction between organic, inorganic, and metallorganic chemistry.
| Property | Value |
|---|---|
| CAS Number | 102-98-7 |
| Chemical Formula | C₆H₇BHgO₃ |
| Molecular Weight | 338.52 g/mol |
| IUPAC Name | [Orthoborato(3-)-O]phenylmercurate(2-) dihydrogen |
| Alternate Names | (dihydrogen borato)phenylmercury; phenylmercuric borate |
| Trade Names | Famosept (Spofa); Merfen (Zyma) |
The molecule contains 21.29% carbon, 2.08% hydrogen, 3.19% boron, 59.25% mercury, and 14.18% oxygen by weight . Its structure can be represented by the SMILES notation: OB(O)[O-].[Hg+]C1=CC=CC=C1 .
Physical Properties
Phenylmercuric borate presents as colorless, shiny flakes or as a white to slightly yellow, odorless, crystalline powder . It has well-defined physical characteristics that are important for its formulation and application.
| Physical Property | Description |
|---|---|
| Physical State | Solid, crystalline powder |
| Color | Colorless, white, or slightly yellow |
| Odor | Odorless |
| Melting Point | 112-113°C |
| Solubility | Soluble in water, alcohol, glycerol |
Synthesis and Production
Manufacturing Methods
There are two primary methods for the preparation of phenylmercuric borate:
-
Evaporating to dryness, under vacuum, an alcoholic solution containing equimolar proportions of phenylmercuric hydroxide and boric acid .
It should be noted that the commercial product may exist as an equimolar composition of phenylmercuriborate and phenylmercurihydroxide .
Pharmacological Properties
Antimicrobial Activity
Phenylmercuric borate exhibits potent antimicrobial activity, making it valuable as a preservative and antiseptic agent. Its spectrum of activity is quite broad.
| Target Organisms | Effectiveness |
|---|---|
| Gram-positive bacteria | Bactericidal |
| Gram-negative bacteria | Bactericidal |
| Candida albicans | Fungicidal |
| Aspergillus niger | Fungicidal |
It is used as an alternative antimicrobial preservative to phenylmercuric acetate or phenylmercuric nitrate, with the advantage of being more soluble than phenylmercuric nitrate and reportedly less irritating than either of the other compounds .
Medical Applications
Pharmaceutical Uses
Phenylmercuric borate has found application in several areas of medicine and pharmaceutical formulation:
-
As an antimicrobial preservative in topical pharmaceutical formulations .
-
In eye makeup and eye makeup remover (limited to no more than 0.007% mercury in Europe) .
Therapeutic Indications
Products containing phenylmercuric borate, such as Merfen, have been indicated for the treatment of various conditions:
-
Wounds, burns, and ulcers
-
Furuncles, anthrax, and abscesses
-
Pyodermitis and tinea infections
-
Vulvitis, vaginitis, and vulvovaginitis
-
Tonsillitis and otitis
| Hazard Type | Classification |
|---|---|
| Symbol (GHS) | GHS08, GHS09, GHS06 |
| Signal Word | Danger |
| Hazard Class | 6.1(a) |
| Packing Group | II |
Hazard Statements
The compound carries multiple serious hazard statements:
-
H300: Fatal if swallowed
-
H310: Fatal in contact with skin
-
H330: Fatal if inhaled
-
H362: May cause harm to breast-fed children
-
H373: May cause damage to organs through prolonged or repeated exposure
Target Organs and Toxicological Effects
The substance is toxic to multiple organ systems:
Studies have shown that regular hand disinfection with liquid soap containing phenylmercuric borate enhances urinary excretion of mercury, indicating an increase in total daily absorption of this toxic metal . The additional amounts of mercury absorbed through the use of mercury-containing skin disinfectants are potentially dangerous for humans .
Regulatory Status
Regional Regulations
The regulatory status of phenylmercuric borate varies significantly across different regions and applications:
| Region/Country | Regulatory Status |
|---|---|
| Europe | Included in non-parenteral medicines; limited to 0.007% in eye makeup products |
| Canada | Included in the List of Acceptable Non-medicinal Ingredients for ophthalmic, nasal, and otic preparations (up to 0.004%); Prohibited in cosmetic products |
| France | Maximum concentration of 0.01% permitted in pharmaceutical formulations |
| USA | Prohibited in antimicrobial diaper rash drug products |
| Japan | Limited use (similar to Phenylmercuric Nitrate) |
Chemical Incompatibilities
Phenylmercuric borate exhibits incompatibility with numerous substances, which is important to consider in formulation and handling:
| Incompatible With |
|---|
| Halides |
| Anionic emulsifying agents and suspending agents |
| Tragacanth |
| Starch |
| Talc |
| Sodium metabisulfite |
| Sodium thiosulfate |
| Disodium edetate |
| Silicates |
| Aluminum and other metals |
| Amino acids |
| Ammonia and ammonium salts |
| Sulfur compounds |
| Rubber |
| Some plastics |
Additionally, phenylmercuric acetate (a related compound) is reported to be incompatible with cefuroxime and ceftazidime .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume